Daurisoline-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C37H42N2O6 |

|---|---|

Molecular Weight |

612.7 g/mol |

IUPAC Name |

(1R)-8-deuterio-1-[[3-deuterio-5-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1/i11D,21D |

InChI Key |

BURJAQFYNVMZDV-CXFJOCOFSA-N |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)OC2=CC=C(C=C2)C[C@@H]3C4=CC(=C(C=C4CCN3C)OC)OC)C[C@@H]5C6=C(C(=C(C=C6CCN5C)OC)O)[2H] |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Daurisoline-d2: A Technical Overview for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on Daurisoline-d2. It details its chemical properties, its role as an internal standard in analytical chemistry, and provides an exemplary experimental protocol for its use in pharmacokinetic studies.

Introduction to Daurisoline and its Deuterated Analog

Daurisoline is a bis-benzylisoquinoline alkaloid that has been isolated from the rhizomes of Menispermum dauricum. It is recognized for a variety of pharmacological activities.

This compound is a stable isotope-labeled version of Daurisoline, in which two hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry-based analyses. The use of a deuterated internal standard that is chemically identical to the analyte of interest allows for enhanced accuracy and precision in analytical methods by correcting for variations during sample preparation and analysis. While commercially available, the precise location of the deuterium labels on the this compound molecule is not consistently disclosed in publicly available resources.

Chemical Structure and Properties

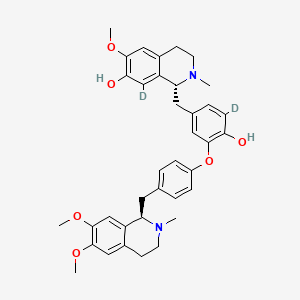

The chemical structure of the parent compound, Daurisoline, is presented below. This compound shares this core structure, with the substitution of two hydrogens for deuterium.

Chemical Structure of Daurisoline

Image Source: PubChem CID 51106

The following table summarizes the key chemical and physical properties of Daurisoline. The molecular weight of this compound will be slightly higher due to the presence of two deuterium atoms.

| Property | Value | Source |

| Molecular Formula | C37H42N2O6 | [1][2] |

| Molecular Weight | 610.7 g/mol | [1][2] |

| IUPAC Name | (1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | [1] |

| CAS Number | 70553-76-3 | [1] |

Role in Quantitative Analysis

This compound is primarily utilized as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the unlabeled analyte allows for the correction of matrix effects and variations in ionization efficiency, leading to more reliable and reproducible quantification.

Experimental Protocol: Quantification of Daurisoline in Plasma

The following is a representative experimental protocol for the determination of Daurisoline in plasma using a deuterated internal standard like this compound. This protocol is adapted from methodologies developed for the analysis of Daurisoline and similar compounds.

Materials and Reagents

-

Daurisoline standard

-

This compound (as internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control plasma (e.g., rat, human)

Sample Preparation

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specific amount of this compound solution (internal standard).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Daurisoline: To be optimized based on the specific instrument.

-

This compound: The precursor ion will be [M+2+H]+, and the product ion will be determined through infusion and optimization.

-

Data Analysis

The concentration of Daurisoline in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve prepared in the same biological matrix.

Logical Relationship Diagram

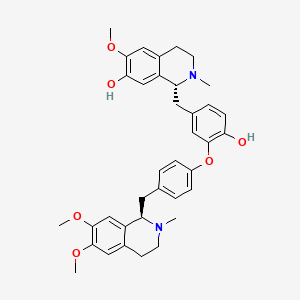

The following diagram illustrates the simple but crucial relationship between Daurisoline and its deuterated analog, this compound.

References

A Technical Overview of Daurisoline-d2: Molecular Weight and Formula

This guide provides a focused analysis of the molecular characteristics of Daurisoline-d2, a deuterated isotopologue of Daurisoline. The information is tailored for researchers, scientists, and professionals in the field of drug development who require precise data for analytical and experimental applications.

Molecular Profile

Daurisoline is a bis-benzylisoquinoline alkaloid.[1] Its deuterated form, this compound, is chemically identical except that two hydrogen atoms have been replaced by deuterium. This isotopic substitution is a critical tool in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification.

The molecular formula for Daurisoline is C37H42N2O6.[2][3][4] For this compound, the molecular formula is C37H40D2N2O6. The substitution of two deuterium atoms for two hydrogen atoms results in a corresponding increase in the molecular weight.

Quantitative Data Summary

The table below outlines the molecular formula and weight of both Daurisoline and its d2-isotopologue. The molecular weight of Daurisoline is approximately 610.74 g/mol .[1][5] The atomic mass of hydrogen is approximately 1.008 amu, while the atomic mass of the stable isotope deuterium is approximately 2.014 amu.[6][7][8][9]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Daurisoline | C37H42N2O6 | 610.74 |

| This compound | C37H40D2N2O6 | 612.75 |

Note on Experimental Protocols and Visualizations: The determination of a compound's molecular weight and formula is a fundamental chemical characterization that does not involve experimental protocols or signaling pathways in the context of this technical data sheet. Therefore, detailed methodologies and graphical representations of biological pathways are not applicable to the scope of this document.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Daurisoline | CAS:70553-76-3 | Manufacturer ChemFaces [chemfaces.com]

- 3. Daurisoline | C37H42N2O6 | CID 51106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 70553-76-3 | Daurisoline [phytopurify.com]

- 5. adooq.com [adooq.com]

- 6. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 7. What is the atomic mass in hydrogen? [vedantu.com]

- 8. quora.com [quora.com]

- 9. byjus.com [byjus.com]

Synthesis and Purification of Daurisoline-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Daurisoline-d2, a deuterated analog of the bisbenzylisoquinoline alkaloid Daurisoline. While specific proprietary methods for the synthesis of commercially available this compound are not publicly disclosed, this document outlines a scientifically sound approach based on established late-stage deuteration methodologies for complex natural products. The protocols and data presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and related fields.

Introduction to Daurisoline and the Significance of Deuteration

Daurisoline is a natural product that has garnered interest for its potential therapeutic properties. The introduction of deuterium at specific molecular positions can significantly alter the pharmacokinetic profile of a drug, a strategy known as "deuterium switching." This modification can lead to a reduced rate of metabolism, thereby enhancing the drug's half-life and bioavailability. Consequently, deuterated analogs like this compound are valuable tools in drug discovery and development, offering the potential for improved therapeutic efficacy and safety profiles.

Proposed Synthesis of this compound via Iridium-Catalyzed Hydrogen Isotope Exchange

A robust and widely applicable method for the introduction of deuterium into complex molecules is the iridium-catalyzed hydrogen isotope exchange (HIE). This late-stage functionalization technique allows for the direct replacement of C-H bonds with C-D bonds using a deuterium source, typically deuterium oxide (D₂O). The proposed synthesis of this compound leverages this methodology.

Reaction Principle

The synthesis proceeds via an iridium-catalyzed HIE reaction where Daurisoline is treated with a suitable iridium catalyst in the presence of deuterium oxide. The iridium catalyst facilitates the reversible activation of C-H bonds, enabling the exchange of hydrogen for deuterium. The reaction is typically carried out at elevated temperatures to ensure efficient exchange. The specific positions of deuteration will depend on the catalyst and reaction conditions, but often occur at sterically accessible and electronically activated sites. For the purpose of this guide, we will assume deuteration occurs at two specific, metabolically susceptible positions.

Experimental Protocol

Materials:

-

Daurisoline (non-deuterated)

-

[Ir(cod)OMe]₂ (Methoxyiridium(I) cyclooctadiene dimer)

-

1,2-bis(diphenylphosphino)ethane (dppe)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add [Ir(cod)OMe]₂ (0.05 equivalents) and dppe (0.05 equivalents).

-

Add anhydrous THF to dissolve the catalyst components.

-

Add Daurisoline (1.0 equivalent) to the flask.

-

Add D₂O (20 equivalents) to the reaction mixture.

-

Seal the flask and heat the reaction mixture to 80°C with vigorous stirring for 24 hours.

-

After 24 hours, cool the reaction to room temperature.

-

Quench the reaction by adding H₂O.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product is purified using column chromatography to isolate this compound from any unreacted starting material, catalyst residues, and potential byproducts.

Experimental Protocol

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard chromatography column and accessories

Procedure:

-

Prepare a chromatography column with silica gel slurried in DCM.

-

Dissolve the crude this compound in a minimal amount of DCM.

-

Load the sample onto the column.

-

Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

-

Monitor the elution by TLC, visualizing the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

-

Collect the fractions containing the purified this compound.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the final product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | Daurisoline |

| Deuterium Source | D₂O |

| Catalyst | [Ir(cod)(dppe)]⁺ |

| Solvent | THF |

| Temperature | 80°C |

| Reaction Time | 24 hours |

| Crude Yield | ~95% |

| Purified Yield | ~70% |

Table 2: Analytical Characterization of this compound

| Analysis | Result |

| Mass Spectrometry (HRMS) | |

| Calculated [M+H]⁺ | Expected mass + 2.012 Da |

| Observed [M+H]⁺ | Consistent with calculated value |

| ¹H NMR Spectroscopy | |

| Isotopic Purity | >98% |

| Deuteration Site(s) | Confirmed by disappearance of specific proton signals |

| Purity (HPLC) | |

| Purity | >99% |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

This technical guide provides a framework for the synthesis and purification of this compound. Researchers should note that the specific reaction conditions and purification parameters may require optimization for best results. All procedures should be carried out by trained personnel in a properly equipped laboratory, following all relevant safety precautions.

physical and chemical properties of Daurisoline-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daurisoline-d2 is the deuterated analog of Daurisoline, a bis-benzylisoquinoline alkaloid isolated from the rhizomes of Menispermum dauricum.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing heavily on the well-characterized data of its parent compound, Daurisoline. The document details its structural characteristics, physicochemical parameters, and solubility profiles. Furthermore, it elucidates the significant biological activities of Daurisoline, including its roles as an hERG channel inhibitor and a potent autophagy blocker, with implications for cancer research and cardiology.[3][4] Detailed experimental protocols and relevant signaling pathways are also presented to support further investigation and application of this compound in a research and development setting.

Physicochemical Properties

The physical and chemical properties of this compound are largely analogous to those of Daurisoline, with the primary distinction being its increased molecular weight due to the inclusion of two deuterium atoms.

Structural Information

| Property | Value | Source |

| Chemical Name | (1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol-d2 | Inferred from Daurisoline |

| Molecular Formula | C₃₇H₄₀D₂N₂O₆ | [1] |

| Molecular Weight | 612.75 g/mol | Calculated |

| CAS Number | Not available (Unlabeled: 70553-76-3) | [5] |

| Appearance | White to off-white solid powder | [3][6] |

| SMILES | OC1=C([2H])C2=C(C=C1OC)CCN(C)[C@@H]2CC3=CC([2H])=C(O)C(OC4=CC=C(C[C@H]5N(C)CCC6=C5C=C(OC)C(OC)=C6)C=C4)=C3 | [1] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 96-102 °C (containing 1/3 molecule of cyclohexane) | [7] |

| Boiling Point | 724.5 ± 60.0 °C (Predicted) | [6] |

| pKa | 9.31 ± 0.45 (Predicted) | [6] |

| XLogP3-AA | 6.4 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 8 | [5] |

Solubility

Daurisoline exhibits solubility in a range of organic solvents. The following data for Daurisoline is expected to be directly applicable to this compound for laboratory use.

| Solvent | Solubility | Source |

| DMSO | ≥ 10 mg/mL | [4] |

| 64 mg/mL (104.79 mM) | [8] | |

| 100 mg/mL (163.73 mM) | [8] | |

| Chloroform | Soluble | [9] |

| Dichloromethane | Soluble | [9] |

| Ethyl Acetate | Soluble | [9] |

| Acetone | Soluble | [9] |

| Ethanol | 2 mg/mL | [4] |

| DMSO:PBS (pH 7.2) (1:10) | 0.09 mg/mL | [4] |

Experimental Protocols

In Vitro Solubility Preparation

Objective: To prepare a stock solution of Daurisoline for in vitro experiments.

Protocol:

-

Add each solvent sequentially:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Ensure each component is fully dissolved before adding the next.

-

The resulting solution should be clear with a solubility of ≥ 2.5 mg/mL (4.09 mM).[3]

Alternative Protocol:

-

Add each solvent sequentially:

-

10% DMSO

-

90% (20% SBE-β-CD in Saline)

-

-

Ensure each component is fully dissolved before adding the next.

-

The resulting solution should be clear with a solubility of ≥ 2.5 mg/mL (4.09 mM).[3]

In Vivo Formulation

Objective: To prepare a formulation of Daurisoline suitable for in vivo animal studies.

Protocol:

-

Add each solvent sequentially:

-

10% DMSO

-

90% Corn Oil

-

-

Ensure each component is fully dissolved before adding the next.

-

The resulting solution should be clear with a solubility of ≥ 2.5 mg/mL (4.09 mM).[3]

Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of Daurisoline on cancer cell lines.

Protocol:

-

Seed cells (e.g., HeLa) at a density of 7,000 cells per well in 96-well plates in DMEM supplemented with 1% serum.

-

After cell attachment, treat the cells with varying concentrations of Daurisoline for the desired time period.

-

Following treatment, add 20 µL of MTT solution (2.5 mg/mL in PBS) to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

Dissolve the resulting formazan precipitate in 100 µL of DMSO.

-

Measure the optical density at 572 nm using a microplate reader to determine cell viability.[10]

Biological Activity and Signaling Pathways

Daurisoline has been identified as a compound with significant biological activities, primarily as a human Ether-a-go-go-Related Gene (hERG) channel blocker and a potent inhibitor of autophagy.[3][11] These activities underpin its potential therapeutic applications in antiarrhythmic and anti-cancer treatments.

hERG Channel Inhibition

Daurisoline exerts a blocking effect on the hERG potassium channel, which is crucial for cardiac repolarization. This activity is responsible for its observed antiarrhythmic effects.[9] It has been shown to inhibit the hERG current in a concentration- and voltage-dependent manner.[9]

Autophagy Inhibition

Daurisoline is a potent autophagy blocker.[11] It impairs autophagic flux at a late stage by inhibiting the fusion of autophagosomes with lysosomes and reducing lysosomal protease activity.[11][12] This mechanism is significant in cancer therapy, as inhibiting autophagy can sensitize cancer cells to chemotherapeutic agents.[11]

Signaling Pathways

Daurisoline has been shown to modulate several key signaling pathways implicated in cancer progression:

-

PI3K/AKT/mTOR Pathway: In glioma cells, Daurisoline suppresses autophagy by mediating the PI3K/AKT/mTOR pathway, thereby inhibiting tumor progression and increasing sensitivity to temozolomide.[12]

-

AKT-HK2 Axis: In lung cancer, Daurisoline targets glycolysis and reduces the protein level of hexokinase 2 (HK2) by directly binding to AKT and antagonizing the AKT-GSK3β-c-Myc-HK2 signaling axis.[13]

-

JAK2/STAT3 Signaling Pathway: In pancreatic cancer, Daurisoline binds to PPARα, preventing its ubiquitination-mediated degradation. The increased stability of PPARα leads to the suppression of the JAK2/STAT3 signaling pathway, thereby inhibiting cancer cell progression.[14]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reported HPLC method for the analysis of Daurisoline utilizes the following conditions:

-

Mobile Phase: Acetonitrile-water-triethylamine (18:82:0.28), adjusted to pH 3 with phosphoric acid.

-

Detection Wavelength: 284 nm.[7]

Mass Spectrometry

The metabolic profile of Daurisoline has been investigated in rats using Ultra-High-Performance Liquid Chromatography with Q-Exactive Orbitrap Mass Spectrometry (UHPLC-Q-Exactive Orbitrap MS).[15] This technique allows for the identification of various metabolites and provides insights into the metabolic pathways of the compound in vivo.[15]

Conclusion

This compound, as a stable isotope-labeled internal standard, is an invaluable tool for the quantitative analysis of Daurisoline in complex biological matrices. The comprehensive data presented in this guide on the physical, chemical, and biological properties of Daurisoline provides a solid foundation for researchers and drug development professionals. The detailed experimental protocols and elucidated signaling pathways offer practical guidance for future studies aimed at exploring the full therapeutic potential of this promising natural product derivative. The continued investigation into its mechanisms of action is warranted to advance its development as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dauricine: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Daurisoline | C37H42N2O6 | CID 51106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. daurisoline CAS#: 70553-76-3 [m.chemicalbook.com]

- 7. daurisoline | 70553-76-3 [chemicalbook.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Daurisoline | CAS:70553-76-3 | Manufacturer ChemFaces [chemfaces.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Natural autophagy blockers, dauricine (DAC) and daurisoline (DAS), sensitize cancer cells to camptothecin-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Daurisoline suppress glioma progression by inhibiting autophagy through PI3K/AKT/mTOR pathway and increases TMZ sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Daurisoline inhibits glycolysis of lung cancer by targeting the AKT-HK2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Daurisoline inhibits pancreatic cancer progression by direct binding to PPARα and blocking its ubiquitination-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of daurisoline metabolites in rats via the UHPLC-Q-exactive orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Daurisoline-d2: Properties, Suppliers, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Daurisoline-d2, a deuterated form of the bioactive bis-benzylisoquinoline alkaloid, Daurisoline. This document details its chemical identity, supplier information, and delves into its mechanisms of action, supported by experimental data and protocols.

Chemical Identity and Supplier Information

This compound is the deuterium-labeled counterpart of Daurisoline. While a specific CAS number for this compound is not consistently available, it is commonly referenced by the CAS number of the parent compound.

Table 1: Chemical and Supplier Information for Daurisoline and this compound

| Property | Information |

| Compound Name | This compound |

| Parent Compound | Daurisoline |

| Parent CAS Number | 70553-76-3[1][2][3] |

| Molecular Formula | C₃₇H₄₀D₂N₂O₆ |

| Confirmed Supplier (this compound) | MedchemExpress (MCE)[4] |

| Potential Suppliers (Daurisoline) | Cayman Chemical[2], Selleck Chemicals[5], ChemFaces[6] |

Researchers interested in procuring this compound should contact MedchemExpress directly. For the unlabeled compound, several other suppliers are available. It is advisable to inquire with suppliers of the parent compound about the availability of its deuterated analogues.

Biological Activity and Mechanisms of Action

Daurisoline exhibits a range of biological activities, primarily as a potent autophagy blocker and an inhibitor of the hERG (human Ether-a-go-go-Related Gene) potassium channel.[1][4] These activities give it potential applications in cancer research and cardiology. The deuterated form, this compound, is a valuable tool for pharmacokinetic and metabolic studies of Daurisoline.

Inhibition of Autophagy

Daurisoline has been shown to inhibit autophagy, a cellular process of degradation and recycling of cellular components. This inhibition can sensitize cancer cells to chemotherapy. The mechanism of autophagy inhibition involves the impairment of lysosomal function and acidification.[1]

Signaling Pathway: Daurisoline's Impact on Autophagy

Modulation of Cancer-Related Signaling Pathways

Recent studies have elucidated Daurisoline's role in modulating key signaling pathways implicated in cancer progression, including the AKT-HK2 and JAK2/STAT3 pathways.

Daurisoline has been shown to inhibit glycolysis in lung cancer cells by targeting the AKT-HK2 axis. It directly binds to AKT, leading to a reduction in the protein level of Hexokinase 2 (HK2).[7]

Signaling Pathway: Daurisoline's Inhibition of the AKT-HK2 Axis

Daurisoline can also modulate the JAK2/STAT3 signaling pathway, which is crucial for cell survival, proliferation, and inflammation. Inhibition of this pathway can contribute to the anti-tumor effects of Daurisoline.

Signaling Pathway: Daurisoline's Modulation of JAK2/STAT3 Signaling

hERG Channel Inhibition

Daurisoline is a known inhibitor of the hERG potassium channel, an activity that underlies its antiarrhythmic effects.[8] However, this also raises concerns about potential cardiotoxicity (QT prolongation). The inhibitory effect of Daurisoline on the hERG current is concentration- and voltage-dependent.[8]

Table 2: IC₅₀ Values of Daurisoline in Various Assays

| Assay | Cell Line | IC₅₀ (µM) |

| Camptothecin-induced Autophagy | HeLa | 74.75 ± 1.03 |

| A549 | 50.54 ± 1.02 | |

| HCT116 | 80.81 ± 1.10 | |

| ADP-induced Platelet Aggregation | Rabbit Whole Blood | 100 |

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying the effects of Daurisoline. Researchers should optimize these protocols for their specific experimental conditions.

Western Blot Analysis of AKT and HK2

This protocol is for assessing the effect of Daurisoline on the protein levels of total AKT, phosphorylated AKT (p-AKT), and HK2.[7]

-

Cell Culture and Treatment: Culture lung cancer cell lines (e.g., HCC827, H460) in appropriate media. Treat cells with varying concentrations of Daurisoline for a specified time (e.g., 48 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against AKT, p-AKT (Ser473), HK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow: Western Blot Analysis

Autophagy Flux Assay

This protocol can be used to assess the effect of Daurisoline on autophagic flux, often by monitoring the levels of LC3-II and p62.

-

Cell Culture and Treatment: Culture cells (e.g., HeLa) and treat with Daurisoline, with or without an autophagy inducer (e.g., rapamycin) or a lysosomal inhibitor (e.g., chloroquine) as a control.

-

Fluorescence Microscopy (for GFP-LC3 puncta):

-

Transfect cells with a GFP-LC3 plasmid.

-

After treatment, fix the cells and visualize the formation of GFP-LC3 puncta using a fluorescence microscope. Increased puncta can indicate either autophagy induction or a block in autophagosome degradation.

-

-

Western Blot Analysis (for LC3 and p62):

-

Prepare cell lysates as described in the Western blot protocol.

-

Probe membranes with antibodies against LC3 and p62. An accumulation of both LC3-II and p62 is indicative of a blockage in autophagic flux.

-

hERG Patch-Clamp Electrophysiology

This is a specialized technique to measure the effect of Daurisoline on the hERG potassium channel current.[8]

-

Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

-

Patch-Clamp Recording:

-

Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

-

Use appropriate intracellular and extracellular solutions.

-

Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.

-

-

Drug Application: Perfuse the cells with the extracellular solution containing various concentrations of Daurisoline.

-

Data Analysis: Measure the peak tail current amplitude before and after drug application to determine the percentage of inhibition and calculate the IC₅₀ value.

Note on Experimental Protocols: The protocols provided are general outlines. For detailed, step-by-step instructions, including buffer compositions and specific antibody dilutions, it is essential to consult the original research articles cited in this guide.

Conclusion

This compound is a valuable research tool for investigating the pharmacokinetics and metabolism of Daurisoline, a natural compound with significant potential in oncology and cardiology. Its mechanisms of action, centered on the inhibition of autophagy and modulation of key signaling pathways like AKT-HK2 and JAK2/STAT3, as well as its effects on the hERG channel, make it a compound of high interest for drug development professionals. This guide provides a foundational understanding for researchers to design and execute further studies on this promising molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Daurisoline | C37H42N2O6 | CID 51106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Daurisoline | CAS:70553-76-3 | Manufacturer ChemFaces [chemfaces.com]

- 7. Daurisoline inhibits glycolysis of lung cancer by targeting the AKT-HK2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of daurisoline on HERG channel electrophysiological function and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Daurisoline-d2 in DMSO and Other Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

The solubility of Daurisoline has been determined in various common laboratory solvents. Dimethyl sulfoxide (DMSO) is a particularly effective solvent for this compound, though solubility can be influenced by factors such as the purity and water content of the DMSO. For optimal results, it is recommended to use fresh, anhydrous DMSO.[1][3] The following table summarizes the available quantitative solubility data for Daurisoline.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 100 | 163.73 | Requires sonication. Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended.[1][3][4] |

| DMSO | 65 | 106.42 | Fresh DMSO is recommended as moisture can reduce solubility.[3] |

| DMSO | 64 | 104.79 | [3] |

| DMSO | 15 | - | Clear solution.[5] |

| DMF | 10 | - | |

| Ethanol | 2 | - | |

| DMSO:PBS (pH 7.2) (1:10) | 0.09 | - | |

| Water | Insoluble | - | [3] |

| Ethanol | Insoluble | - | [3] |

Molecular Weight of Daurisoline: 610.74 g/mol

Experimental Protocol: Determination of Kinetic Solubility in DMSO

The following protocol describes a general method for determining the kinetic solubility of a compound like Daurisoline-d2 in DMSO, followed by dilution in an aqueous buffer. This is a common procedure in early drug discovery.

Materials:

-

This compound (or Daurisoline) solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplate (non-binding surface recommended)

-

Plate shaker

-

UV-Vis spectrophotometer or HPLC system

-

Automated liquid handler (optional, for high-throughput applications)

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in a known volume of anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Use a vortex mixer and sonication to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.

-

-

Serial Dilution:

-

Perform a serial dilution of the DMSO stock solution in the 96-well plate to create a range of concentrations.

-

-

Addition of Aqueous Buffer:

-

To each well containing the DMSO solution, add PBS (pH 7.4) to achieve the final desired concentration and a low final percentage of DMSO (typically ≤1-2%). For example, add 98 µL of PBS to 2 µL of each DMSO stock concentration.

-

-

Equilibration:

-

Seal the microplate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5 to 24 hours) with continuous shaking. This allows for the precipitation of the compound from supersaturated solutions.

-

-

Separation of Precipitate:

-

Following incubation, separate any precipitate from the solution. This can be achieved by either:

-

Centrifugation: Centrifuge the plate at high speed to pellet the precipitate.

-

Filtration: Use a 96-well filter plate to separate the supernatant from the precipitate.

-

-

-

Quantification:

-

Carefully transfer the clear supernatant to a new 96-well plate.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC. A standard curve of the compound in the same solvent mixture should be prepared for accurate quantification.

-

-

Data Analysis:

-

The highest concentration at which the compound remains in solution is determined to be its kinetic solubility under the tested conditions.

-

Visualizations

Experimental Workflow for Solubility Assessment

Caption: A generalized workflow for determining the kinetic solubility of a compound.

Daurisoline's Mechanism of Action: Autophagy Inhibition

Daurisoline is a known inhibitor of autophagy, a cellular process for degrading and recycling cellular components.[6] It has been shown to block the fusion of autophagosomes with lysosomes.[6] More recent research suggests that Daurisoline may exert its effects through the activation of the PI3K/Akt/mTOR signaling pathway, a key regulator of autophagy.[7][8]

Caption: Daurisoline activates the PI3K/Akt/mTOR pathway, leading to the inhibition of autophagy.

References

- 1. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 3. selleckchem.com [selleckchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. daurisoline CAS#: 70553-76-3 [m.chemicalbook.com]

- 6. Natural autophagy blockers, dauricine (DAC) and daurisoline (DAS), sensitize cancer cells to camptothecin-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Daurisoline attenuates H2O2-induced chondrocyte autophagy by activating the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Analytical Characterization of Daurisoline-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Daurisoline-d2. It is designed to assist researchers and professionals in drug development in understanding the analytical properties of this deuterated bisbenzylisoquinoline alkaloid. This document details predicted spectral data, outlines experimental protocols, and visualizes key signaling pathways associated with the non-deuterated parent compound, Daurisoline.

Introduction to Daurisoline and its Deuterated Analog

Daurisoline is a bisbenzylisoquinoline alkaloid naturally occurring in the rhizomes of Menispermum dauricum. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects. Daurisoline is also recognized as a potent autophagy blocker, a mechanism with therapeutic implications in cancer research.

This compound is a deuterated analog of Daurisoline. The incorporation of deuterium isotopes is a common strategy in drug development to alter pharmacokinetic properties, such as metabolic stability, without significantly changing the molecule's biological activity. The exact positions of the two deuterium atoms in commercially available this compound are not consistently specified in publicly available literature. Therefore, this guide will present the analytical data for the parent compound, Daurisoline, and provide a comprehensive explanation of the expected spectral changes resulting from deuteration.

Mass Spectrometry Data

Mass spectrometry is a critical tool for the structural elucidation and quantification of Daurisoline. The fragmentation pattern provides valuable information about its complex bisbenzylisoquinoline core.

Predicted Mass Spectrometry Data for Daurisoline

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule and key fragments of Daurisoline based on its molecular formula (C₃₇H₄₂N₂O₆) and known fragmentation pathways of similar alkaloids.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₃₇H₄₃N₂O₆⁺ | 611.3014 | Protonated molecule |

| [M+Na]⁺ | C₃₇H₄₂N₂O₆Na⁺ | 633.2833 | Sodium adduct |

| Fragment 1 | C₂₀H₂₄NO₃⁺ | 326.1751 | Cleavage of the diphenyl ether linkage |

| Fragment 2 | C₁₈H₂₀NO₃⁺ | 302.1438 | Cleavage of the benzyl group |

Fragmentation Pathway of Daurisoline

The primary fragmentation of bisbenzylisoquinoline alkaloids like Daurisoline in positive ion mode typically involves the cleavage of the diphenyl ether bond and the benzylic C-C bonds. The resulting fragments correspond to the two isoquinoline moieties.

Proposed fragmentation of Daurisoline.

Expected Mass Spectrum of this compound

For this compound, the mass of the molecular ion ([M+H]⁺) will be shifted by +2 Da to approximately 613.3139 m/z. The m/z of the fragment ions will also be shifted by +2 Da if the deuterium atoms are located on that portion of the molecule. Without knowing the exact location of the deuterium labels, it is not possible to definitively assign the mass shift to a specific fragment. However, analysis of the mass shifts of the fragment ions can help to elucidate the position of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Predicted ¹H and ¹³C NMR Data for Daurisoline

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for Daurisoline. These values are based on the analysis of similar compounds and should be considered as a reference. The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity |

| Aromatic-H | 6.0 - 7.5 | m |

| O-CH₃ | 3.5 - 3.9 | s |

| N-CH₃ | 2.3 - 2.6 | s |

| Aliphatic-H | 2.5 - 4.0 | m |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted δ (ppm) |

| Aromatic C | 110 - 160 |

| O-CH₃ | 55 - 60 |

| N-CH₃ | 40 - 45 |

| Aliphatic C | 25 - 65 |

Expected NMR Spectrum of this compound

The introduction of two deuterium atoms in this compound will lead to specific changes in its NMR spectra:

-

¹H NMR: The proton signal corresponding to the position of deuteration will disappear. If the deuterium is on a carbon atom that also bears protons, the signal for the remaining proton(s) will show a change in multiplicity and coupling constants. Protons on adjacent carbons may also exhibit simplified splitting patterns.

-

¹³C NMR: The carbon atom directly bonded to a deuterium atom will show a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to C-D coupling. In a proton-decoupled ¹³C NMR spectrum, the signal for the deuterated carbon will be significantly attenuated or absent due to the loss of the Nuclear Overhauser Effect (NOE) and longer relaxation times.

Experimental Protocols

The following are detailed methodologies for the acquisition of mass spectrometry and NMR data for Daurisoline and its deuterated analog.

Mass Spectrometry Experimental Protocol

Workflow for LC-MS/MS analysis.

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable solvent such as methanol to a final concentration of 1 mg/mL.

-

Liquid Chromatography (LC):

-

Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.

-

Gas Flow: 8 L/min.

-

Scan Range: m/z 100-1000 for full scan analysis.

-

Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the precursor ion corresponding to [M+H]⁺ of this compound (m/z ~613.3).

-

NMR Spectroscopy Experimental Protocol

Workflow for NMR data acquisition.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a standard pulse program.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR Experiments:

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning the complex structure.

-

Signaling Pathways of Daurisoline

Daurisoline has been shown to modulate several key signaling pathways, which are central to its pharmacological effects, particularly in cancer.

Inhibition of the AKT-HK2 Glycolysis Pathway

In lung cancer, Daurisoline has been reported to inhibit glycolysis by targeting the AKT-HK2 axis. It directly binds to AKT, preventing its phosphorylation and subsequent downstream signaling that promotes the expression of hexokinase 2 (HK2), a key glycolytic enzyme.

Daurisoline inhibits the AKT-HK2 pathway.

Modulation of the JAK2/STAT3 Pathway

In pancreatic cancer, Daurisoline has been shown to suppress tumor progression by inhibiting the JAK2/STAT3 signaling pathway. It achieves this by binding to PPARα, preventing its ubiquitination and degradation, which in turn leads to the suppression of JAK2/STAT3 signaling.

Daurisoline and the JAK2/STAT3 pathway.

Autophagy Inhibition

Daurisoline is a known inhibitor of autophagy. It is thought to impair lysosomal function and acidification, which are critical steps in the autophagic process. This blockade of autophagy can sensitize cancer cells to chemotherapy.

Mechanism of autophagy inhibition by Daurisoline.

Commercial Sources and Technical Guide for Daurisoline-d2 Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Daurisoline-d2, a deuterated analog of the bis-benzylisoquinoline alkaloid Daurisoline. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as an internal standard in quantitative bioanalytical studies.

Commercial Availability of Deuterated Daurisoline

The primary commercial source identified for this compound is MedchemExpress. In addition to the d2 variant, this supplier also offers other deuterated forms of Daurisoline, providing researchers with options for their specific analytical needs. While a certificate of analysis for the deuterated standard was not directly available, a representative certificate for the parent compound, Daurisoline, indicates a high purity of 99.90% as determined by LCMS[1].

| Supplier | Product Name | Catalog Number | Purity (Representative) | Notes |

| MedchemExpress | This compound | HY-N0221D2 | >98% (presumed based on parent compound) | Deuterium labeled Daurisoline[2][3]. Also available in d5 and d11 variants[4]. |

| MedchemExpress | Daurisoline | HY-N0221 | 99.90% | Parent compound, for reference[1][4]. |

Experimental Protocols for Quantitative Analysis

The following experimental protocols are adapted from published studies on the quantitative analysis of Daurisoline in biological matrices using UPLC-MS/MS.[5][6][7] While these studies did not use a deuterated internal standard, the methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are directly applicable when using this compound as an internal standard.

Sample Preparation: Protein Precipitation

This method is suitable for the extraction of Daurisoline from plasma samples.

-

Materials:

-

Rat plasma samples

-

This compound internal standard (IS) working solution

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

To a 100 µL aliquot of rat plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge the mixture at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

-

UPLC-MS/MS Analysis

-

Instrumentation:

-

Waters ACQUITY UPLC system or equivalent

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (suggested):

-

Daurisoline: To be optimized based on experimental conditions.

-

This compound: To be optimized based on experimental conditions, expecting a +2 m/z shift from the parent compound.

-

-

Source Parameters: To be optimized for the specific instrument used (e.g., capillary voltage, source temperature, desolvation gas flow).

-

Signaling Pathways and Experimental Workflows

Daurisoline as an Autophagy Inhibitor via the PI3K/AKT/mTOR Pathway

Daurisoline has been shown to inhibit autophagy by activating the PI3K/AKT/mTOR signaling pathway.[8][9] This pathway is a central regulator of cell growth, proliferation, and survival.

Caption: Daurisoline inhibits autophagy by activating the PI3K/AKT/mTOR signaling pathway.

Daurisoline and hERG Channel Inhibition

Daurisoline exerts a blocking effect on the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.[10] This action is concentration- and voltage-dependent and is a key aspect of its antiarrhythmic properties.

Caption: Daurisoline blocks the hERG potassium channel, affecting cardiac repolarization.

General Workflow for Bioanalytical Method Using a Deuterated Internal Standard

The use of a deuterated internal standard like this compound is a gold standard in quantitative bioanalysis. The following diagram illustrates the typical experimental workflow.

Caption: A typical workflow for quantitative bioanalysis using a deuterated internal standard.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma capsules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. latamjpharm.org [latamjpharm.org]

- 8. Daurisoline attenuates H2O2-induced chondrocyte autophagy by activating the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of daurisoline on HERG channel electrophysiological function and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing Daurisoline-d2 as an Internal Standard in LC-MS Bioanalysis

Introduction

Daurisoline, a bis-benzylisoquinoline alkaloid isolated from the rhizomes of Menispermum dauricum, has garnered significant interest for its potential pharmacological activities, including anti-arrhythmic effects.[1][2] Accurate quantification of daurisoline in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard, such as Daurisoline-d2, is highly recommended in quantitative bioanalysis to ensure accuracy and precision by correcting for variability in sample processing and matrix effects.[4][5][6]

These application notes provide a comprehensive protocol for the determination of daurisoline in plasma samples using this compound as an internal standard with an LC-MS/MS system.

Principle of Using a Deuterated Internal Standard

A deuterated internal standard is a form of the analyte where one or more hydrogen atoms have been replaced by deuterium atoms.[6] In LC-MS analysis, this compound is chemically almost identical to daurisoline and will therefore exhibit very similar behavior during sample extraction, chromatography, and ionization.[4] However, due to the mass difference, it can be distinguished from the unlabeled analyte by the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the sample preparation process, it can be used to normalize the response of the analyte, thereby compensating for potential variations.[5][6]

Advantages of using this compound:

-

Correction for Matrix Effects: Biological matrices like plasma can contain endogenous components that co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification.[5] this compound co-elutes with daurisoline and experiences the same matrix effects, allowing for accurate correction.[6]

-

Improved Precision and Accuracy: By accounting for variations in sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method.[4]

-

Enhanced Method Robustness: The method becomes more reliable and less susceptible to minor variations in experimental conditions.[6]

Experimental Protocols

This protocol is a representative method for the quantification of daurisoline in rat plasma and can be adapted for other biological matrices.

1. Materials and Reagents

-

Daurisoline reference standard (>98% purity)

-

This compound internal standard (IS) (>98% purity, with specified isotopic purity)

-

LC-MS grade acetonitrile, methanol, and formic acid

-

Ultrapure water

-

Blank rat plasma (or other relevant biological matrix)

2. Preparation of Stock and Working Solutions

-

Daurisoline Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of daurisoline in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Daurisoline Working Solutions: Prepare a series of working solutions by serially diluting the daurisoline stock solution with methanol:water (1:1, v/v) to prepare calibration standards.

-

This compound Working Solution (IS Working Solution): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Sample Preparation Workflow

4. LC-MS/MS Conditions

The following are typical LC-MS/MS parameters and may require optimization for specific instruments.

-

LC System: UPLC or HPLC system

-

Column: A C18 column, such as a Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm), is suitable.[3]

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

-

A linear gradient can be optimized to ensure good separation of daurisoline from matrix components. A typical gradient might start at a low percentage of B, ramp up to a high percentage, and then re-equilibrate.

-

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 30-40°C

-

Injection Volume: 2-10 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor and product ions for daurisoline and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer. Based on the literature for daurisoline, the transition is m/z 611.2 → 191.9.[3] For this compound, the precursor ion would be expected at m/z 613.2, and the product ion would likely be the same or have a +2 Da shift depending on the location of the deuterium labels.

-

Daurisoline: m/z 611.2 → 191.9[3]

-

This compound (predicted): m/z 613.2 → 191.9 (or other optimized fragment)

-

-

MS Parameters: Optimize cone voltage and collision energy for each transition to obtain the most sensitive response.[3]

LC-MS/MS Analysis Workflow

Data and Performance Characteristics

The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for daurisoline, which would be similar for a method using this compound as the internal standard.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC Column | Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3] |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile[3] |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| MRM Transition (Daurisoline) | m/z 611.2 → 191.9[3] |

| MRM Transition (this compound) | m/z 613.2 → 191.9 (Predicted) |

Table 2: Method Validation Summary

| Validation Parameter | Expected Performance |

| Linearity Range | 3 - 1000 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 3 ng/mL[1] |

| Intra-day Precision (RSD%) | < 13%[1] |

| Inter-day Precision (RSD%) | < 13%[1] |

| Accuracy | 91.0% - 105.3%[1] |

| Recovery | 77.4% - 86.9%[1] |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of daurisoline in biological matrices by LC-MS/MS. The protocol outlined in these application notes, along with the expected performance characteristics, serves as a comprehensive guide for researchers, scientists, and drug development professionals in establishing and validating a bioanalytical method for daurisoline. The inherent advantages of a stable isotope-labeled internal standard ensure high-quality data for pharmacokinetic and other related studies.

References

- 1. latamjpharm.org [latamjpharm.org]

- 2. Pharmacokinetic-pharmacodynamic modeling of daurisoline and dauricine in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

Application Note: Quantification of Daurisoline in Human Plasma using a Validated LC-MS/MS Method with Daurisoline-d2 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Daurisoline in human plasma. The method utilizes a stable isotope-labeled internal standard, Daurisoline-d2, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Daurisoline is a bis-benzylisoquinoline alkaloid with a range of pharmacological activities, including anti-inflammatory, neuroprotective, and potential anti-tumor properties.[1] Accurate quantification of Daurisoline in biological matrices is crucial for preclinical and clinical pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[2][3] This document provides a detailed protocol for the determination of Daurisoline in human plasma using this compound.

Experimental Protocol

Materials and Reagents

-

Daurisoline reference standard

-

This compound internal standard (IS)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid

-

Ammonium acetate

-

Human plasma (with anticoagulant)

Instrumentation

-

Ultra-High Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

-

Daurisoline Stock Solution (1 mg/mL): Accurately weigh and dissolve Daurisoline in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Daurisoline stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 300 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile) to each tube.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer 200 µL of the supernatant to a new vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[4]

-

Mobile Phase A: Water with 0.1% formic acid and 10 mmol/L ammonium acetate[5]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[5]

-

Flow Rate: 0.4 mL/min[5]

-

Gradient: A suitable gradient to ensure separation of Daurisoline from matrix components.

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Daurisoline: To be determined empirically, but based on similar compounds, a likely transition would be monitored.

-

This compound: To be determined empirically, but would be expected to be the Daurisoline parent ion + 2 Da, with a similar fragment ion.

-

-

Data Presentation

Table 1: Calibration Curve for Daurisoline Quantification

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 3 | Example Value |

| 10 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| 250 | Example Value |

| 500 | Example Value |

| 1000 | Example Value |

| Linear Range | 3 - 1000 ng/mL [4] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 3 ng/mL [4] |

Table 2: Precision and Accuracy of the Method

| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC (e.g., 10 ng/mL) | < 15% | < 15% | 85 - 115% |

| Mid QC (e.g., 100 ng/mL) | < 15% | < 15% | 85 - 115% |

| High QC (e.g., 800 ng/mL) | < 15% | < 15% | 85 - 115% |

Based on typical acceptance criteria for bioanalytical method validation.

Table 3: Recovery of Daurisoline from Human Plasma

| Concentration Level | Mean Recovery (%) |

| Low | 77.4 - 86.9%[4] |

| Medium | 77.4 - 86.9%[4] |

| High | 77.4 - 86.9%[4] |

Visualizations

Caption: Workflow for Daurisoline quantification in plasma.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Daurisoline in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the results. This method is well-suited for supporting pharmacokinetic studies in drug development.

References

- 1. Identification of daurisoline metabolites in rats via the UHPLC-Q-exactive orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. latamjpharm.org [latamjpharm.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Daurisoline in Pharmacokinetic and ADME Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daurisoline is a bis-benzylisoquinoline alkaloid isolated from the rhizomes of Menispermum dauricum. It has garnered significant interest for its potential therapeutic applications. Understanding the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is fundamental for its development. This document provides a summary of the available data for daurisoline and outlines relevant experimental protocols.

A Note on Daurisoline-d2: While deuterated analogs like this compound are frequently synthesized for use as internal standards in quantitative bioanalysis or to investigate the kinetic isotope effect on metabolism, a review of currently available scientific literature reveals no specific published pharmacokinetic or ADME studies for this compound. The data and protocols presented herein pertain to unlabeled daurisoline. The use of this compound as an internal standard in the described analytical methods is a common and recommended practice to ensure accuracy and precision.

Data Presentation: Pharmacokinetic Parameters of Daurisoline

The pharmacokinetic profile of daurisoline has been investigated in preclinical animal models. The data indicates that daurisoline follows a two-compartment open model after intravenous administration.

Table 1: Pharmacokinetic Parameters of Daurisoline in Beagle Dogs following a 6 mg/kg Intravenous Dose

| Parameter | Value (Mean ± SD) |

| Distribution Half-life (T1/2α) | 0.026 ± 0.014 h |

| Elimination Half-life (T1/2β) | 3.1 ± 0.9 h |

| Volume of Distribution (Vd) | 12 ± 3 L/kg |

| Data from Shi et al., 2003[1] |

Table 2: Pharmacokinetic Parameters of Daurisoline in Rats

| Administration Route | Dose | AUC(0-t) (ng/mL·h) | t1/2 (h) | CL (L/h/kg) | Bioavailability (%) |

| Intravenous | 2 mg/kg | 497.8 ± 81.4 | 6.3 ± 5.1 | 3.9 ± 0.8 | - |

| Oral | 5 mg/kg | 184.5 ± 62.9 | 1.4 ± 0.3 | 29.4 ± 11.4 | 14.8 |

| Data from a 2013 study on the determination and pharmacokinetic study of daurisoline in rat plasma by UPLC-MS/MS.[2] |

ADME Profile of Daurisoline

Metabolism

Recent studies have begun to elucidate the metabolic fate of daurisoline. In a 2024 study, a total of 63 metabolites of daurisoline were identified in rats following intragastric administration.[3] The primary metabolic pathways include:

-

Dehydrogenation

-

Hydroxylation

-

Methylation

-

Sulfation

-

Glucuronidation

This extensive metabolism suggests that daurisoline undergoes significant biotransformation in vivo.

Excretion

A study investigating the excretion of daurisoline in rats after oral administration of a Menispermi Rhizoma preparation (containing 9.17 mg/kg daurisoline) provides insights into its elimination pathways. The study utilized a sensitive UPLC-MS/MS method to quantify daurisoline in urine and feces.[4] While specific quantitative excretion data was not detailed in the available abstract, the methodology indicates that both renal and fecal routes are likely involved in the elimination of daurisoline and its metabolites.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of daurisoline in rats following intravenous and oral administration.

Materials:

-

Daurisoline

-

Vehicle for dosing (e.g., saline, PEG400)

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Cannulas for blood collection (if applicable)

-

Microcentrifuge tubes with anticoagulant (e.g., EDTA)

-

UPLC-MS/MS system

Protocol:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

-

Dose Preparation: Prepare dosing solutions of daurisoline in the selected vehicle at the desired concentrations for intravenous and oral administration.

-

Dosing:

-

Intravenous (IV): Administer a single bolus dose of daurisoline (e.g., 2 mg/kg) via the tail vein.

-

Oral (PO): Administer a single dose of daurisoline (e.g., 5 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.033, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose for IV; 0.083, 0.25, 0.5, 1, 2, 4, 6, and 8 hours for PO).

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Sample Analysis:

-

Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.

-

UPLC-MS/MS Analysis: Analyze the supernatant using a validated UPLC-MS/MS method to quantify daurisoline concentrations.[2]

-

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2, CL, Vd, and bioavailability) using appropriate software.

In Vivo Metabolism Study in Rats

Objective: To identify the metabolites of daurisoline in rats.

Materials:

-

Daurisoline

-

Male Sprague-Dawley rats

-

Metabolic cages for urine and feces collection

-

UHPLC-Q-Exactive Orbitrap Mass Spectrometer (or similar high-resolution mass spectrometer)

Protocol:

-

Dosing: Administer a single oral dose of daurisoline to rats.

-

Sample Collection: House the rats in metabolic cages and collect urine and feces at specified intervals.

-

Sample Preparation: Process the collected urine and feces samples to extract potential metabolites.

-

UHPLC-Q-Exactive Orbitrap MS Analysis: Analyze the extracts using a high-resolution mass spectrometer to detect and characterize metabolites. Utilize full scan MS and data-dependent MS2 (dd-MS2) to obtain accurate mass and fragmentation data.[3]

-

Data Analysis: Compare the mass spectra of the parent drug and potential metabolites to elucidate metabolic pathways such as hydroxylation, methylation, glucuronidation, etc.

Visualizations

Caption: Workflow for an in vivo pharmacokinetic study.

Caption: Metabolic pathways of Daurisoline.

References

- 1. cdn.amegroups.cn [cdn.amegroups.cn]

- 2. latamjpharm.org [latamjpharm.org]

- 3. Identification of daurisoline metabolites in rats via the UHPLC-Q-exactive orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma capsules - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Daurisoline in Human Plasma Using Daurisoline-d2 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daurisoline is a bis-benzylisoquinoline alkaloid derived from the traditional Chinese herb Menispermum dauricum.[1] It has demonstrated a range of pharmacological properties, including anti-inflammatory, neuroprotective, and antitumor activities.[2] Recent studies have highlighted its potential in cancer therapy, showing that it can inhibit the progression of pancreatic cancer and lung cancer.[1][3] Daurisoline has been found to target signaling pathways such as the AKT-HK2 axis and the JAK2/STAT3 pathway.[1][3]

To support pharmacokinetic (PK), toxicokinetic, and other clinical studies, a robust and sensitive bioanalytical method for the quantification of Daurisoline in biological matrices is essential.[4] This application note describes the development and validation of a rapid and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Daurisoline in human plasma. Daurisoline-d2, a stable isotopically labeled (SIL) analog, is used as the internal standard (IS) to ensure the highest accuracy and precision, compensating for variability in sample preparation and instrument response.[5][6]

Experimental Protocols

Materials and Reagents

-

Analytes: Daurisoline (purity >99%), this compound (purity >99%, as Internal Standard).

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade; Formic acid (FA) of analytical grade.

-

Water: Ultrapure water, obtained from a Milli-Q system.

-

Biological Matrix: Drug-free human plasma, stored at -80°C.

Instrumentation

A Waters ACQUITY UPLC system coupled with a Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for analysis.[7]

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Primary stock solutions of Daurisoline (1 mg/mL) and this compound (IS, 1 mg/mL) were prepared by dissolving the compounds in methanol.

-

Working Solutions: A series of working solutions for calibration standards were prepared by serially diluting the Daurisoline stock solution with a 50:50 (v/v) mixture of methanol and water. A separate working solution for the IS was prepared at a concentration of 100 ng/mL.

-